N-(2,2-dimethoxyethyl)-N-ethyl-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanamide
Description
N-(2,2-dimethoxyethyl)-N-ethyl-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanamide is a synthetic organic compound characterized by its unique chemical structure
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-N-ethyl-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F3N2O4/c1-6-17(7-8(20-4)21-5)10(19)11(2,3)16-9(18)12(13,14)15/h8H,6-7H2,1-5H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNKPJWVTADXMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(OC)OC)C(=O)C(C)(C)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-N-ethyl-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanamide typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-dimethoxyethanol, ethylamine, and 2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid.
Formation of Intermediate Compounds: The starting materials undergo a series of reactions, including esterification, amidation, and alkylation, to form intermediate compounds.
Final Coupling Reaction: The intermediate compounds are then subjected to a final coupling reaction under controlled conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used.
Purification Steps: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxyethyl)-N-ethyl-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Oxidation may yield carboxylic acids or ketones.
Reduction: Reduction may produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of new amides, esters, or other functionalized derivatives.
Scientific Research Applications
N-(2,2-dimethoxyethyl)-N-ethyl-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)-N-ethyl-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanamide involves its interaction with molecular targets and pathways. The compound may:
Bind to Enzymes: It can act as an inhibitor or activator of specific enzymes, affecting their activity and function.
Modulate Receptors: The compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Alter Metabolic Pathways: It can affect metabolic pathways by modulating the activity of key enzymes and intermediates.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-dimethoxyethyl)-N-methyl-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanamide
- N-(2,2-dimethoxyethyl)-N-ethyl-2-methyl-2-[(2,2,2-difluoroacetyl)amino]propanamide
- N-(2,2-dimethoxyethyl)-N-ethyl-2-methyl-2-[(2,2,2-trichloroacetyl)amino]propanamide
Uniqueness
N-(2,2-dimethoxyethyl)-N-ethyl-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanamide is unique due to its specific trifluoroacetyl group, which imparts distinct chemical and physical properties. This trifluoroacetyl group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
